The synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves several key steps:
The reaction conditions may vary, but typical parameters include room temperature and varying solvent systems to optimize yields.
The molecular structure of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine features:
Spectroscopic data reveal distinct chemical shifts corresponding to different protons within the molecule. For example, the methylene protons adjacent to the nitrogen atom exhibit diastereotopic behavior due to the chiral center, leading to unique NMR signals .
7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity.
The mechanism of action for 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is primarily studied in the context of its anticancer properties:
The physical and chemical properties of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine include:
Additionally, it is classified as an irritant, necessitating careful handling in laboratory settings .
7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine has several important applications:
The molecular architecture of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine features critical structural elements that define its chemical behavior. The benzoxazine core consists of a six-membered 1,4-oxazine ring fused to a benzene ring, creating a rigid, planar framework conducive to π-stacking interactions. The bromine atom at the 7-position serves as a powerful directing group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling efficient derivatization of the aromatic system [3] [5]. Simultaneously, the N-methyl group at the 4-position influences both the electron density of the nitrogen atom and the conformational flexibility of the saturated oxazine ring. This substituent reduces the potential for N-H hydrogen bonding while enhancing lipid solubility—a crucial factor for blood-brain barrier permeability in CNS-targeted therapeutics.
The molecule's reactivity is further evidenced by its SMILES notation (CN1CCOC2=C1C=CC(Br)=C2), which precisely encodes the connectivity of atoms and the spatial relationship between the bromine and methyl substituents [3]. Experimental data reports a melting point range of 47–49°C, indicating its crystalline nature under standard conditions [1].
Table 1: Physicochemical Properties of 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Property | Value | Source |
---|---|---|
CAS Registry Number | 154264-95-6 | [1] [3] |
Molecular Formula | C9H10BrNO | [1] [2] [3] |
Molecular Weight | 228.09 g/mol | [1] [3] |
Melting Point | 47–49 °C | [1] |
MDL Number | MFCD02681913 | [1] [3] |
Hazard Statements | H315-H319-H335 (Skin/Eye/Irritant) | [1] |
Benzoxazine chemistry emerged prominently in the mid-20th century, with 3,4-dihydro-2H-1,4-benzoxazine (CAS: 5735-53-5) serving as a foundational scaffold for synthetic elaboration [6]. Early research focused on the unsubstituted core structure's accessibility through cyclization of 2-aminophenols with dihaloalkanes. The 1990s marked a pivotal shift with the introduction of halogen and alkyl substitutions to modulate electronic properties and bioavailability. The synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine was first reported in connection with its CAS registration (154264-95-6) in 1996, coinciding with broader investigations into halogenated heterocycles for medicinal applications [1] [3].
The late 1990s–2000s witnessed strategic advancements in benzoxazine functionalization, driven by the development of palladium-catalyzed cross-coupling methodologies. These techniques allowed efficient transformation of brominated precursors like 7-bromo-4-methyl derivatives into complex aryl/heteroaryl analogs without ring degradation [5]. Concurrently, synthetic routes evolved from classical linear sequences (e.g., O-alkylation followed by N-alkylation) to tandem cyclization approaches that improved atom economy.
Substituted 1,4-benzoxazines exhibit remarkable pharmacological diversity attributed to their ability to mimic endogenous biomolecules and engage biological targets through multipoint interactions. The 7-bromo-4-methyl derivative serves as a precursor to compounds with validated bioactivities:
The biological relevance stems from the scaffold’s conformational restraint, which reduces entropic penalties upon target binding, and its balanced lipophilicity (LogP ~2.5), which facilitates membrane permeability.
Contemporary research focuses on three primary domains leveraging 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine:
Commercial availability from major suppliers (e.g., Thermo Scientific, Synquest Labs, Santa Cruz Biotechnology) supports its widespread use, though pricing remains premium (1g: $146–contact for bulk) [1] [2] [3].
Table 2: Commercial Sourcing Information for 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Supplier | Catalog Number | Purity | Unit Size | Price (USD) |
---|---|---|---|---|
Synquest Labs | 4H56-9-T9 | POA | POA | Contact |
Santa Cruz Biotechnology | sc-257006 | >95% | 1 g | $146.00 |
Thermo Scientific | 10662243 | 95% | 1 g, 10 g | Inquire |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1